GANGLIOSIDE GM2 SODIUM SALT

Catalog No.
S1769454
CAS No.
19600-01-2
M.F
C68H123N3O26
M. Wt
1398.727
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GANGLIOSIDE GM2 SODIUM SALT

CAS Number

19600-01-2

Product Name

GANGLIOSIDE GM2 SODIUM SALT

IUPAC Name

(2R,4R,5S,6S)-5-acetamido-2-[[(2R,3S,4S,5R,6S)-5-[(2R,3S,4S,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2R,3S)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxymethyl]-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C68H123N3O26

Molecular Weight

1398.727

InChI

InChI=1S/C68H123N3O26/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-51(81)71-44(45(78)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-90-65-58(86)57(85)60(49(38-74)93-65)95-66-59(87)63(61(50(39-75)94-66)96-64-53(70-43(4)77)56(84)55(83)48(37-73)92-64)91-41-68(67(88)89)35-46(79)52(69-42(3)76)62(97-68)54(82)47(80)36-72/h31,33,44-50,52-66,72-75,78-80,82-87H,5-30,32,34-41H2,1-4H3,(H,69,76)(H,70,77)(H,71,81)(H,88,89)/b33-31+/t44-,45+,46-,47+,48+,49+,50+,52+,53+,54+,55-,56+,57+,58+,59+,60+,61-,62+,63+,64-,65-,66-,68-/m1/s1

InChI Key

USMMPBVNWHAJBE-YMEOXFOQSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OCC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Cellular Function and Signaling:

  • Ganglioside GM2 is a component of lipid rafts, which are specialized microdomains in the cell membrane involved in signal transduction and other cellular processes. Researchers are investigating how GM2 influences these processes [Source: A study published in the Journal of Biological Chemistry, "Gangliosides in Cell Interactions and Signaling"()].

Neurobiology and Neurodegenerative Diseases:

  • GM2 is a major ganglioside in the nervous system, and its levels are altered in some neurodegenerative diseases, including Tay-Sachs and Sandhoff diseases. Research is ongoing to understand the role of GM2 in these conditions [Source: A review article published in Biochimica et Biophysica Acta, "Gangliosides in lysosomal transport and storage diseases"()].

Cancer Biology:

  • Studies suggest that GM2 levels may be elevated in some cancers. Researchers are investigating the potential role of GM2 in cancer cell biology and its possible use as a biomarker or therapeutic target [Source: A research paper published in Glycobiology, "Gangliosides in cancer progression"()].

Ganglioside GM2 sodium salt is a complex glycosphingolipid primarily found in the nervous system, particularly in the plasma membranes of neurons. It is characterized by a sialic acid residue linked to a core trisaccharide structure composed of N-acetylgalactosamine, galactose, and glucose. The molecular formula for ganglioside GM2 sodium salt is C67H120N3O26•Na, with a molecular weight of approximately 1406.66 g/mol . This compound plays a crucial role in cell signaling and membrane stability, influencing various biological processes.

In healthy cells, GM2 likely plays a role in cell signaling and communication by interacting with proteins in the cell membrane. However, the exact mechanisms are not fully understood []. In Tay-Sachs and Sandhoff diseases, the accumulation of GM2 disrupts normal cellular function and leads to neurodegeneration [].

Typical of glycosphingolipids. Key reactions include:

  • Hydrolysis: Ganglioside GM2 can be hydrolyzed by specific enzymes such as gangliosidases, leading to the release of its constituent sugars and fatty acids.
  • Sialidase Activity: Enzymes like sialidases can remove the sialic acid moiety from ganglioside GM2, converting it into GM3 or other derivatives.
  • Formation of Complexes: Ganglioside GM2 can interact with proteins and other lipids, forming complexes that are essential for cellular functions and signaling pathways .

Ganglioside GM2 sodium salt exhibits various biological activities, including:

  • Cell Signaling: It is involved in the modulation of signaling pathways that affect cell growth, differentiation, and apoptosis.
  • Immune Response: Research indicates that ganglioside GM2 can influence immune responses, particularly in the context of tumor immunology, where it may act as a tumor-associated antigen .
  • Neuroprotective Effects: It has been suggested that ganglioside GM2 may play a role in protecting neuronal cells from apoptosis and neurodegeneration .

Ganglioside GM2 sodium salt can be synthesized through several methods:

  • Natural Extraction: The most common method involves extraction from bovine brain tissue, where gangliosides are abundant .
  • Chemical Synthesis: Synthetic approaches include the stepwise assembly of sugar moieties using glycosylation reactions. This method allows for the production of pure ganglioside GM2 with defined stereochemistry.
  • Enzymatic Synthesis: Enzymatic methods using specific glycosyltransferases can also be employed to synthesize ganglioside GM2 from simpler sugar precursors .

Ganglioside GM2 sodium salt has diverse applications across various fields:

  • Biochemical Research: It is widely used in studies related to neurobiology and cell signaling due to its role in neuronal membranes.
  • Pharmaceuticals: Investigated as a potential therapeutic agent in conditions like neurodegenerative diseases and certain cancers due to its immunogenic properties.
  • Diagnostics: Used as a biomarker in certain cancers, helping in the diagnosis and monitoring of disease progression .

Studies on ganglioside GM2 sodium salt have explored its interactions with various molecules:

  • Protein Interactions: Ganglioside GM2 has been shown to interact with specific proteins involved in immune responses and cell signaling, influencing their activity.
  • Receptor Binding: Research indicates that ganglioside GM2 can bind to receptors on immune cells, modulating their function and potentially affecting tumor immunity .
  • Membrane Dynamics: Its presence affects membrane fluidity and organization, impacting how cells respond to external stimuli.

Ganglioside GM2 sodium salt shares structural similarities with other gangliosides but has unique characteristics that distinguish it. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
Ganglioside GM1Contains one sialic acid residueInvolved in neuronal development
Ganglioside GD1aContains two sialic acid residuesPlays a role in synaptic transmission
Ganglioside GD3Lacks N-acetylgalactosamineAssociated with cancer progression
Ganglioside GT1bContains additional sugar moietiesFunctions in cell adhesion and signaling

Ganglioside GM2's uniqueness lies in its specific trisaccharide core structure and its distinct role in modulating immune responses compared to other gangliosides. Its specific interactions with immune cells make it a subject of interest for therapeutic applications targeting cancer and neurodegenerative diseases .

Appearance

Unit:500 µgPurity:98+%Physical solid

Dates

Modify: 2023-08-15
1. L. Svennerholm, et al. (eds.), Structure and Function of Gangliosides, New York, Plenum, 19802. T. Kolter, R. Proia, K. Sandhoff, J. Biol. Chem., Vol. 277, No. 29, pp. 25859-25862, 20023. S. Birkle, G. Zeng, L. Gao, R.K. Yu, and J. Aubry, Biochimie, Vol. 85 pp. 455–463, 20034. R. Gravel et al., The Metabolic and Molecular Bases of Inherited Disease (C. R. Scriver, W. S. Sly, B. Childs, A. L. Beaudet, D. Valle, K. W. Kinzler, and B. Vogelstein, eds) pp. 3827–3876, McGraw-Hill Inc., New York, 2001

Explore Compound Types